Chloro(dimethylsulfide)gold(I)

Catalog No.
S1972967
CAS No.
29892-37-3
M.F
C2H6AuClS
M. Wt
294.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dimethylsulfide)gold(I)

CAS Number

29892-37-3

Product Name

Chloro(dimethylsulfide)gold(I)

IUPAC Name

gold(1+);methylsulfanylmethane;chloride

Molecular Formula

C2H6AuClS

Molecular Weight

294.55 g/mol

InChI

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1

InChI Key

YQALRAGCVWJXGB-UHFFFAOYSA-M

SMILES

CSC.Cl[Au]

Canonical SMILES

CSC.[Cl-].[Au+]

Origin and Significance:


Molecular Structure Analysis

Me2SAuCl adopts a linear molecular structure. The gold(I) center (Au+) is bound to a chlorine atom (Cl) and a dimethyl sulfide ligand (Me2S) through covalent bonds. The C-S-C bond within the Me2S ligand forms a nearly perfect linear arrangement with the Au-S bond [].

Key Features:

  • Linear geometry around the gold(I) center
  • Strong covalent Au-S and Au-Cl bonds
  • Relatively short Au-S bond length compared to Au-Cl, indicating a stronger interaction with the sulfur atom [].

Chemical Reactions Analysis

Synthesis:

As mentioned earlier, Me2SAuCl can be synthesized via the reaction of chloroauric acid and dimethyl sulfide []. Here's the balanced chemical equation:

HAuCl₄ (aq) + 2 Me₂S (l) + H₂O (l) → Me₂SAuCl (s) + 3 HCl (aq) + OSMe₂ (l) []

Decomposition:

Studies using slow electrons have shown that Me2SAuCl undergoes fragmentation upon electron impact. The primary cleavage occurs at the Au-Cl bond, resulting in the formation of a chloride anion (Cl⁻) [].

Other Relevant Reactions:

Me2SAuCl serves as a precursor for various gold(I) complexes. It readily reacts with phosphines and N-heterocyclic carbenes (NHCs) to replace the chloride ligand, forming new complexes with diverse applications [].


Physical And Chemical Properties Analysis

  • Appearance: White solid [, ]
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Soluble in common organic solvents like dichloromethane (CH2Cl2) []
  • Stability: Relatively stable under ambient conditions []

  • Catalytic Reactions: It serves as an effective catalyst for intermolecular [2+2] cycloaddition reactions involving terminal alkenes, showcasing its potential in organic synthesis .
  • Ligand Exchange: The chloride ion can be replaced by other ligands, allowing for the formation of various gold(I) complexes. This property is exploited in synthesizing more complex organogold compounds .
  • Redox Reactions: Chloro(dimethylsulfide)gold(I) can undergo redox reactions, which may lead to the formation of gold(0) or gold(III) species depending on the reaction conditions and reagents used .

Chloro(dimethylsulfide)gold(I) can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting gold(I) chloride with dimethyl sulfide in a suitable solvent. This method often yields high purity products and is straightforward to execute .
  • Ligand Exchange Reactions: Starting from other organogold complexes, chloro(dimethylsulfide)gold(I) can be obtained by exchanging ligands under controlled conditions, allowing for fine-tuning of the resulting compound's properties .
  • Use of Gold Precursors: Gold precursors such as gold salts can be treated with dimethyl sulfide to form chloro(dimethylsulfide)gold(I), which is particularly useful in research settings where specific reactivity is desired .

Chloro(dimethylsulfide)gold(I) finds applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for reactions requiring gold(I) species.
  • Material Science: The compound is utilized in the development of new materials, especially in electronics and nanotechnology due to its conductive properties.
  • Research: It serves as a model compound for studying the reactivity and properties of organogold complexes, aiding in the development of new therapeutic agents and catalysts .

Interaction studies involving chloro(dimethylsulfide)gold(I) focus on its behavior with various ligands and substrates. Research indicates that this compound interacts favorably with nucleophiles, leading to the formation of stable complexes. Additionally, studies on its interaction with biological molecules are ongoing to explore potential therapeutic applications, particularly in targeting cancer cells or bacterial infections .

Chloro(dimethylsulfide)gold(I) shares similarities with several other organogold compounds, each exhibiting unique properties and reactivities:

Compound NameFormulaKey Features
Chloro(triphenylphosphine)gold(I)C₁₈H₁₅AuClPKnown for its stability and use in catalysis
(Dimethyl sulfide)(triethylphosphine)gold(I)C₇H₁₄AuClPSExhibits different reactivity patterns due to phosphine ligand
(Phosphine)(dimethyl sulfide)gold(I)C₈H₁₄AuClPSCombines properties of both phosphine and sulfide ligands

Chloro(dimethylsulfide)gold(I)'s uniqueness lies in its balance between stability and reactivity, making it particularly useful as a precursor for synthesizing a variety of other gold complexes while being easy to handle under ambient conditions .

Hydrogen Bond Acceptor Count

2

Exact Mass

293.954444 g/mol

Monoisotopic Mass

293.954444 g/mol

Heavy Atom Count

5

Wikipedia

Chloro(dimethyl sulfide)gold(I)

Dates

Modify: 2023-08-16

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